
2-Bromo-4-ethynyl-1,3,5-trimethylbenzene
Übersicht
Beschreibung
2-Bromo-4-ethynyl-1,3,5-trimethylbenzene is an organic compound with the molecular formula C11H11Br. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an ethynyl group, and three methyl groups. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-ethynyl-1,3,5-trimethylbenzene typically involves the bromination of 4-ethynyl-1,3,5-trimethylbenzene. This can be achieved through the following steps:
Bromination Reaction: The starting material, 4-ethynyl-1,3,5-trimethylbenzene, is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The bromination reaction is optimized for scalability, and the product is purified using techniques such as distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4-ethynyl-1,3,5-trimethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate (KMnO4) or ozone (O3).
Reduction Reactions: The ethynyl group can be reduced to an alkene or alkane using reducing agents like hydrogen (H2) in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, tetrahydrofuran), catalysts (e.g., copper(I) iodide).
Oxidation: Oxidizing agents (e.g., KMnO4, O3), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., H2), catalysts (e.g., palladium on carbon).
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Reagent in Cross-Coupling Reactions:
2-Bromo-4-ethynyl-1,3,5-trimethylbenzene is frequently employed as a coupling partner in cross-coupling reactions such as the Suzuki and Sonogashira reactions. These reactions are pivotal in forming carbon-carbon bonds, which are essential for synthesizing complex organic molecules. The presence of the bromo group facilitates nucleophilic substitution reactions, enabling the formation of various substituted aromatic compounds.
Synthesis of Functionalized Aromatics:
This compound serves as a precursor for synthesizing other functionalized aromatic compounds. For instance, it can be reacted with various nucleophiles to introduce different functional groups onto the aromatic ring, enhancing its utility in creating tailored molecules for specific applications.
Materials Science
Polymer Chemistry:
In materials science, this compound can be used to create polymers with specific thermal and mechanical properties. The ethynyl group allows for polymerization through various methods such as click chemistry or radical polymerization. The resulting polymers often exhibit enhanced heat stability and mechanical strength due to the rigid aromatic structure.
Nanomaterials:
Research has indicated that this compound can be utilized in the synthesis of nanomaterials. By incorporating it into nanostructured materials, researchers can achieve enhanced electronic properties or improved catalytic activity due to the unique electronic characteristics imparted by the ethynyl and bromo groups.
Medicinal Chemistry
Potential Pharmaceutical Applications:
The compound's structural features suggest potential applications in medicinal chemistry. Studies have explored its derivatives as potential anti-cancer agents due to their ability to interact with biological targets involved in cancer progression. The ability to modify its structure further enhances its potential as a lead compound for drug development.
Drug Delivery Systems:
Additionally, this compound can be incorporated into drug delivery systems where its hydrophobic properties may aid in encapsulating hydrophobic drugs, improving their solubility and bioavailability.
Case Studies and Research Findings
Wirkmechanismus
The mechanism of action of 2-Bromo-4-ethynyl-1,3,5-trimethylbenzene depends on the specific reaction or application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation and reduction reactions, the ethynyl group undergoes transformation through the addition or removal of electrons, facilitated by the respective reagents and catalysts .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-1,3,5-trimethylbenzene: Lacks the ethynyl group, making it less reactive in certain types of reactions.
4-Ethynyl-1,3,5-trimethylbenzene: Lacks the bromine atom, affecting its reactivity in substitution reactions.
2-Bromo-4-ethynyl-1,3,5-trimethoxybenzene: Contains methoxy groups instead of methyl groups, altering its electronic properties and reactivity.
Uniqueness
2-Bromo-4-ethynyl-1,3,5-trimethylbenzene is unique due to the presence of both a bromine atom and an ethynyl group on the benzene ring. This combination of substituents provides a versatile platform for various chemical transformations and applications in research and industry.
Biologische Aktivität
Overview
2-Bromo-4-ethynyl-1,3,5-trimethylbenzene (C11H11Br) is an organic compound notable for its unique structural features, which include a bromine atom and an ethynyl group attached to a trimethylbenzene framework. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research due to its potential biological activities.
- Molecular Formula: C11H11Br
- Molecular Weight: 223.11 g/mol
- CAS Number: 5471-85-2
- IUPAC Name: this compound
Synthesis
The synthesis of this compound typically involves the bromination of 4-ethynyl-1,3,5-trimethylbenzene using brominating agents such as Br2 or N-bromosuccinimide (NBS). The reaction conditions are crucial for optimizing yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The bromine atom can act as a leaving group in substitution reactions, while the ethynyl group can undergo oxidation or reduction reactions that may influence biological pathways.
Research Findings
Recent studies have focused on the compound's potential as a precursor for bioactive molecules. Its structural characteristics allow it to participate in reactions that could lead to the development of pharmaceuticals targeting specific diseases.
Table: Summary of Biological Activities
Case Studies
- Anticancer Studies : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting its potential as an anticancer agent.
- Antimicrobial Activity : Another investigation assessed the compound's efficacy against several pathogenic bacteria. The results demonstrated promising antimicrobial properties, indicating its potential use in developing new antibiotics.
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with similar compounds:
Compound | Key Features | Biological Activity |
---|---|---|
2-Bromo-1,3,5-trimethylbenzene | Lacks ethynyl group | Less reactive |
4-Ethynyl-1,3,5-trimethylbenzene | Lacks bromine atom | Different reactivity |
2-Bromo-4-methoxy-1,3,5-trimethylbenzene | Contains methoxy groups | Altered electronic properties |
Eigenschaften
IUPAC Name |
2-bromo-4-ethynyl-1,3,5-trimethylbenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Br/c1-5-10-7(2)6-8(3)11(12)9(10)4/h1,6H,2-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDJIBQBPWUWFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C#C)C)Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90970026 | |
Record name | 2-Bromo-4-ethynyl-1,3,5-trimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90970026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5471-85-2 | |
Record name | NSC28466 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28466 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromo-4-ethynyl-1,3,5-trimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90970026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.